

Application of N4-Methylarabinocytidine in Virology Research: A Detailed Guide

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Compound of Interest

Compound Name: N4-Methylarabinocytidine

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Introduction

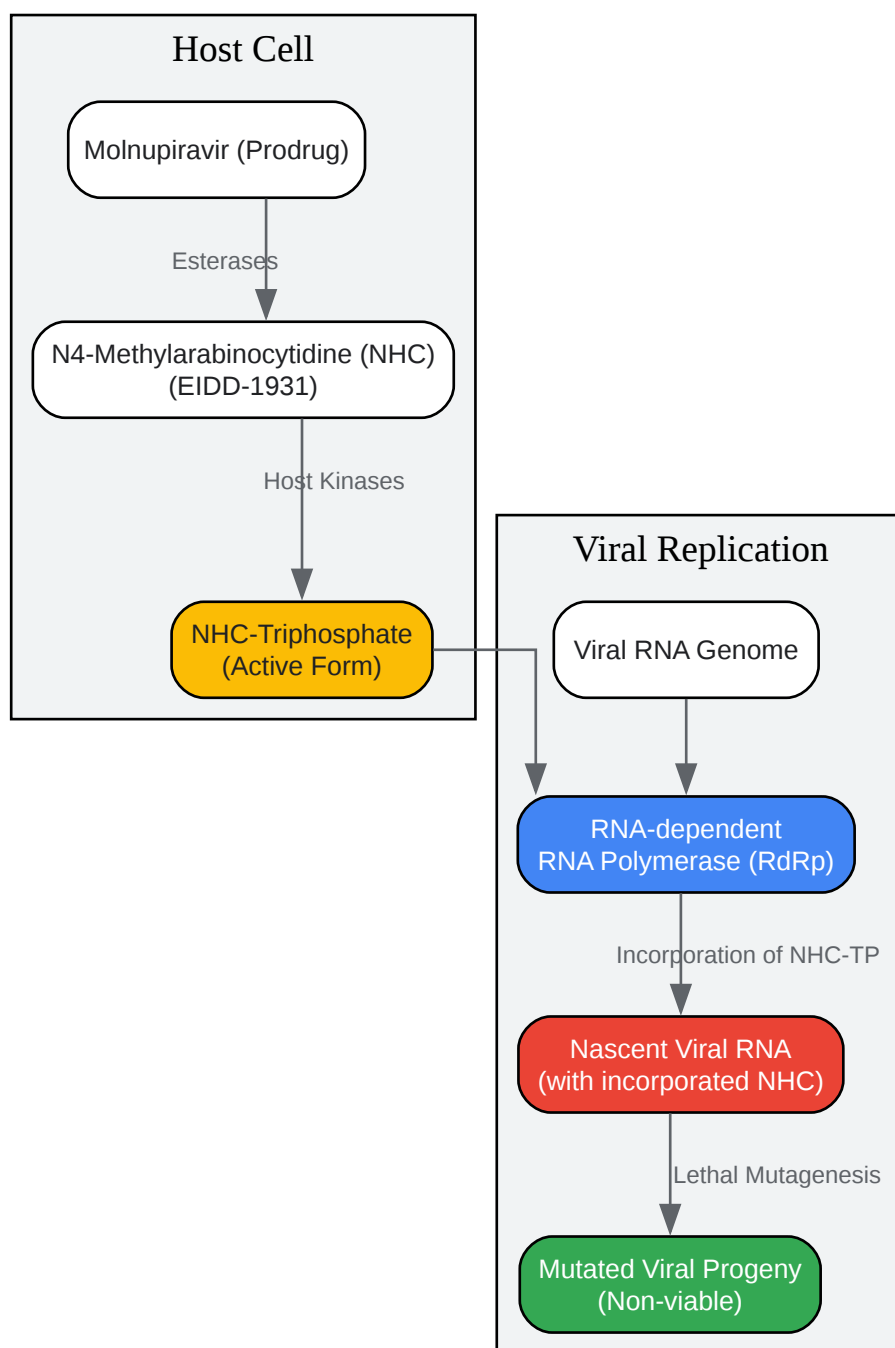
N4-Methylarabinocytidine, more commonly known in scientific literature as β -D-N4-hydroxycytidine (NHC) or by its prodrug designation Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Its unique mechanism of action, which induces lethal mutagenesis in the viral genome, makes it a compelling candidate for antiviral therapy and a valuable tool in virological research.[1] This document provides detailed application notes, experimental protocols, and a summary of its antiviral activity to guide researchers in utilizing NHC for their studies.

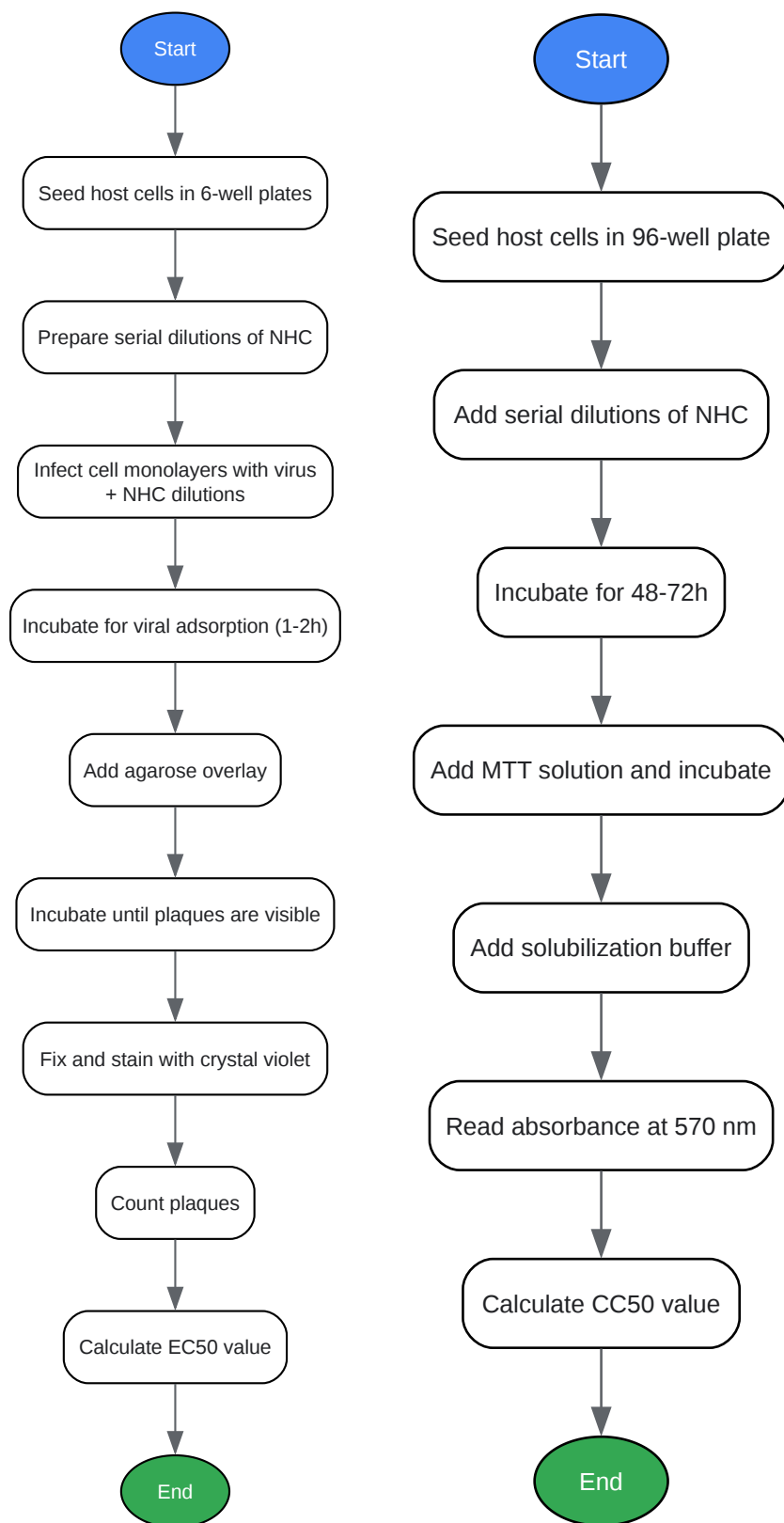
NHC's active form, EIDD-1931, has demonstrated efficacy against numerous viral families, including Coronaviridae, Orthomyxoviridae, and Flaviviridae.[1][5] It has been a subject of intense research, particularly due to its activity against emerging pandemic threats like SARS-CoV-2.

Mechanism of Action

The primary antiviral mechanism of **N4-Methylarabinocytidine** is the induction of "viral error catastrophe" or lethal mutagenesis.[1] Once inside the host cell, the prodrug Molnupiravir is converted to its active form, NHC (EIDD-1931). NHC is then phosphorylated by host cell kinases to form NHC-triphosphate (NHC-TP).

The viral RNA-dependent RNA polymerase (RdRp) mistakenly incorporates NHC-TP into the nascent viral RNA strand instead of the natural cytidine triphosphate (CTP) or uridine triphosphate (UTP). The incorporated NHC can exist in two tautomeric forms, allowing it to pair with either guanine or adenine. This leads to an accumulation of G-to-A and C-to-U transition mutations in the viral genome during subsequent rounds of replication. The high mutational load ultimately results in non-viable viral progeny, thereby inhibiting viral propagation.[1]





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